molecular formula C14H14O4S B2815888 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 128889-73-6

5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2815888
CAS No.: 128889-73-6
M. Wt: 278.32
InChI Key: YVYWGZSUSDADDE-UHFFFAOYSA-N
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Description

5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C({14})H({14})O(_{4})S It is characterized by a dioxane ring substituted with a benzylsulfanyl group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of dimethyl malonate with formaldehyde under acidic conditions to form 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. Benzyl mercaptan reacts with a suitable leaving group on the dioxane ring, such as a halide or tosylate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the parent dioxane structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO(_{4})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzyl sulfoxide or benzyl sulfone, while substitution reactions can introduce various functional groups at the methylene bridge.

Scientific Research Applications

5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can participate in redox reactions, influencing cellular processes. The dioxane ring structure may also play a role in stabilizing interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-[(Phenylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a phenyl group instead of a benzyl group.

    5-[(Methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Contains a methylsulfanyl group instead of a benzylsulfanyl group.

    5-[(Ethylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Features an ethylsulfanyl group.

Uniqueness

The uniqueness of 5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its benzylsulfanyl group, which can undergo specific chemical reactions not possible with other substituents. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in developing new materials, drugs, and chemical processes.

Biological Activity

5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound belonging to the class of dioxanes. Its unique structure, characterized by the presence of a benzylsulfanyl group and a dioxane moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

The chemical formula for this compound is C14H14O4S. It has a molecular weight of approximately 278.34 g/mol. The compound's structure includes two carbonyl groups and a sulfur atom linked to a benzyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12.4 µM
Staphylococcus aureus15.0 µM
Bacillus subtilis18.0 µM
Bacillus cereus20.0 µM

The compound exhibited the highest activity against E. coli with an MIC of 12.4 µM. This suggests that the structural features of the compound enhance its ability to penetrate bacterial cell walls, particularly in Gram-negative bacteria which are generally more resistant due to their outer membrane structure.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been tested for anticancer activity against several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
HeLa15.74.8
A54920.83.6
LS17421.83.0
K562>300-

The selectivity index (SI) indicates that the compound is significantly more toxic to cancer cells than to normal fibroblasts (MRC-5), suggesting potential for therapeutic use in cancer treatment.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as DNA and topoisomerases. Molecular docking studies have shown that it binds effectively to DNA gyrase and topoisomerase II beta, which are critical enzymes for DNA replication and repair in both bacteria and cancer cells .

Case Studies

A study conducted on the dual activity of compounds similar to this compound demonstrated promising results in both antimicrobial and anticancer assays . The research highlighted that modifications in the alkyl chain length influenced the compound's efficacy against various pathogens and tumor cell lines.

Properties

IUPAC Name

5-(benzylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-14(2)17-12(15)11(13(16)18-14)9-19-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYWGZSUSDADDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSCC2=CC=CC=C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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